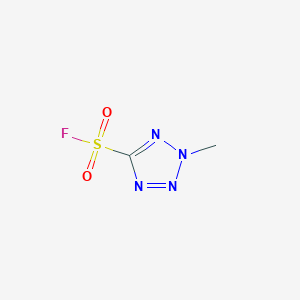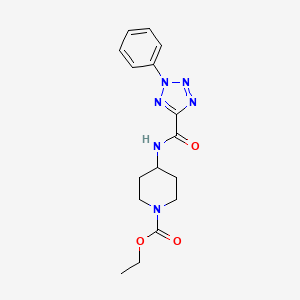
3-Methylbenzene-1-sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a sulfonyl isocyanate group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbenzene-1-sulfonyl isocyanate can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement . The reaction typically involves the following steps:
Formation of 3-methylbenzenesulfonyl azide: This is achieved by reacting 3-methylbenzenesulfonyl chloride with sodium azide in an appropriate solvent.
Curtius rearrangement: The azide intermediate undergoes thermal decomposition to form the isocyanate.
Industrial Production Methods
The industrial production of isocyanates, including this compound, often involves the phosgene process . This method, however, poses environmental and safety concerns due to the toxicity of phosgene. Alternative non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation of nitro-amino compounds, are being explored to mitigate these issues .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Electrophilic aromatic substitution: The sulfonyl isocyanate group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic addition: The isocyanate group can react with nucleophiles such as amines to form ureas and carbamates.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic addition: Reagents such as primary and secondary amines are commonly used under mild conditions to form the corresponding ureas and carbamates.
Major Products Formed
Electrophilic aromatic substitution: Substituted benzene derivatives.
Nucleophilic addition: Ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzene-1-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-methylbenzene-1-sulfonyl isocyanate involves its reactivity as an electrophile. The sulfonyl isocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of stable products such as ureas and carbamates . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1-sulfonyl isocyanate: Similar structure but with the methyl group in the para position.
Benzene-1-sulfonyl isocyanate: Lacks the methyl group on the benzene ring.
Toluene-2,4-diisocyanate: Contains two isocyanate groups on the benzene ring.
Uniqueness
3-Methylbenzene-1-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group on a methyl-substituted benzene ring. This combination imparts specific reactivity and properties that are valuable in organic synthesis and various applications.
Eigenschaften
IUPAC Name |
3-methyl-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHEJYDQNWSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B2585381.png)
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)
![N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide](/img/structure/B2585383.png)
![2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2585385.png)



![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2585397.png)
![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)
